Cas no 853301-97-0 (Ethyl 2-chloro-4-fluorophenylacetate)
Ethyl 2-chloro-4-fluorophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloro-4-fluorophenylacetate
- ethyl 2-(2-chloro-4-fluorophenyl)acetate
- Ethyl2-(2-chloro-4-fluorophenyl)acetate
- DTXSID20739027
- Ethyl (2-chloro-4-fluorophenyl)acetate
- (2-Chloro-4-fluorophenyl)acetic acid ethyl ester
- 853301-97-0
- SCHEMBL3801839
-
- MDL: MFCD11042816
- Inchi: 1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3
- InChI Key: WHCOCHQFWUVTDJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CC(=O)OCC)F
Computed Properties
- Exact Mass: 216.0353354g/mol
- Monoisotopic Mass: 216.0353354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Ethyl 2-chloro-4-fluorophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112438-1g |
Ethyl 2-(2-chloro-4-fluorophenyl)acetate |
853301-97-0 | 95% | 1g |
$400.00 | 2023-08-31 | |
| abcr | AB434394-1 g |
(2-Chloro-4-fluorophenyl)acetic acid ethyl ester |
853301-97-0 | 1g |
€422.20 | 2023-04-23 | ||
| abcr | AB434394-5 g |
(2-Chloro-4-fluorophenyl)acetic acid ethyl ester |
853301-97-0 | 5g |
€947.00 | 2023-04-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743837-1g |
Ethyl 2-(2-chloro-4-fluorophenyl)acetate |
853301-97-0 | 98% | 1g |
¥2541.00 | 2024-07-28 | |
| A2B Chem LLC | AI57278-1g |
Ethyl 2-(2-chloro-4-fluorophenyl)acetate |
853301-97-0 | 97% | 1g |
$601.00 | 2024-04-19 | |
| A2B Chem LLC | AI57278-5g |
Ethyl 2-(2-chloro-4-fluorophenyl)acetate |
853301-97-0 | 97% | 5g |
$1673.00 | 2024-04-19 | |
| Crysdot LLC | CD12024445-1g |
Ethyl 2-(2-chloro-4-fluorophenyl)acetate |
853301-97-0 | 95+% | 1g |
$299 | 2024-07-24 | |
| Ambeed | A878249-1g |
Ethyl 2-(2-chloro-4-fluorophenyl)acetate |
853301-97-0 | 95+% | 1g |
$242.0 | 2025-04-16 | |
| abcr | AB434394-1g |
(2-Chloro-4-fluorophenyl)acetic acid ethyl ester; . |
853301-97-0 | 1g |
€786.50 | 2025-04-16 | ||
| abcr | AB434394-5g |
(2-Chloro-4-fluorophenyl)acetic acid ethyl ester; . |
853301-97-0 | 5g |
€2145.50 | 2025-04-16 |
Ethyl 2-chloro-4-fluorophenylacetate Suppliers
Ethyl 2-chloro-4-fluorophenylacetate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Ethyl 2-chloro-4-fluorophenylacetate
Ethyl 2-chloro-4-fluorophenylacetate (CAS No. 853301-97-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-chloro-4-fluorophenylacetate (CAS No. 853301-97-0) is a significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive compounds. Its unique structural features, comprising both chloro and fluoro substituents on a phenyl ring coupled with an acetate ester group, make it a valuable building block for medicinal chemists. This compound has garnered considerable attention due to its utility in developing novel therapeutic agents, particularly those targeting neurological and cardiovascular disorders.
The chemical structure of Ethyl 2-chloro-4-fluorophenylacetate imparts distinct reactivity that facilitates its incorporation into complex molecular frameworks. The presence of the chloro group at the 2-position enhances electrophilic aromatic substitution reactions, while the fluoro substituent at the 4-position introduces electronic and steric effects that can modulate binding affinity and metabolic stability. These characteristics make it an attractive candidate for further derivatization, enabling the creation of structurally diverse drug candidates.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors for neurological diseases. Ethyl 2-chloro-4-fluorophenylacetate has been employed in several synthetic routes to generate compounds with potential neuroprotective and anti-inflammatory properties. For instance, studies have demonstrated its use in constructing analogs of known pharmacological agents that exhibit improved binding to specific neurotransmitter receptors. This underscores its importance as a scaffold for drug discovery efforts aimed at addressing neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.
Beyond its applications in neuropharmacology, Ethyl 2-chloro-4-fluorophenylacetate has also found utility in the synthesis of cardiovascular drugs. Researchers have leveraged its structural motif to design molecules that interact with targets involved in blood pressure regulation and cholesterol metabolism. The fluoro substituent, in particular, has been shown to enhance the lipophilicity and bioavailability of derived compounds, which is crucial for their clinical efficacy. Such findings highlight the compound's versatility and its potential to contribute to advancements in cardiovascular therapeutics.
The role of fluorine atoms in pharmaceuticals is well-documented, with their ability to influence both pharmacokinetic and pharmacodynamic properties of drug candidates. In the case of Ethyl 2-chloro-4-fluorophenylacetate, the fluorine atom at the 4-position serves as a key feature that can improve metabolic stability by resisting degradation pathways such as hydrolysis. This attribute is particularly valuable in drug development, where maintaining structural integrity over time is essential for prolonged therapeutic action. Furthermore, fluorine atoms can enhance binding interactions by participating in weak hydrogen bonding or van der Waals forces, thereby increasing receptor affinity.
Recent advances in synthetic methodologies have further expanded the applications of Ethyl 2-chloro-4-fluorophenylacetate. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient functionalization of its aromatic ring, allowing for the introduction of additional substituents with precise control over regioselectivity. These innovations have opened new avenues for generating structurally complex derivatives with tailored biological activities. For example, researchers have utilized these methods to synthesize novel compounds with enhanced selectivity for specific enzymes or receptors involved in disease pathways.
The demand for high-quality intermediates like Ethyl 2-chloro-4-fluorophenylacetate continues to grow as pharmaceutical companies strive to develop innovative therapies with improved efficacy and safety profiles. Its commercial availability from reputable suppliers ensures that researchers can access this compound reliably for their synthetic endeavors. Moreover, ongoing studies are exploring new derivatives and applications, reinforcing its significance as a cornerstone intermediate in modern drug discovery.
In conclusion, Ethyl 2-chloro-4-fluorophenylacetate (CAS No. 853301-97-0) stands out as a versatile and indispensable tool in pharmaceutical synthesis. Its unique structural attributes enable diverse applications across multiple therapeutic areas, particularly neurology and cardiology. As research progresses and new synthetic techniques emerge, the utility of this compound is expected to expand further, contributing to the development of next-generation pharmaceuticals that address unmet medical needs.
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